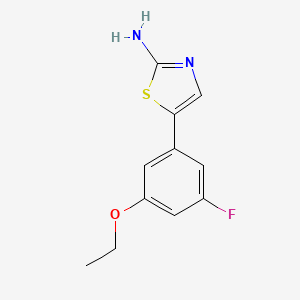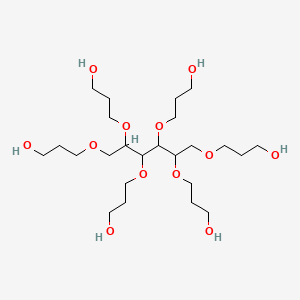
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is a polyol compound, which is a derivative of sorbitol It is characterized by the presence of six hydroxypropyl groups attached to the hexitol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol typically involves the reaction of sorbitol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of sorbitol react with the chloropropyl groups to form the desired product. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Water or an organic solvent like dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Sorbitol and 3-chloropropanol
Catalyst: Sodium hydroxide or potassium hydroxide
Temperature: 70-90°C
Pressure: Atmospheric or slightly elevated
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of hexakis-(3-hydroxypropyl)hexanoic acid.
Reduction: Formation of hexakis-(3-hydroxypropyl)hexane.
Substitution: Formation of hexakis-(3-chloropropyl)hexitol.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential as a cryoprotectant in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the hydroxypropyl groups provide hydrophobic interactions. These interactions can influence the stability, solubility, and bioavailability of compounds in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,5,6-hexakis-O-(2-hydroxyethyl)hexitol
- 1,2,3,4,5,6-hexakis-O-(2-cyanoethyl)hexitol
- 1,2,3,4,5,6-hexakis-O-(3-pyridinylcarbonyl)hexitol
Uniqueness
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is unique due to the presence of hydroxypropyl groups, which provide both hydrophilic and hydrophobic properties. This dual nature makes it versatile for various applications, especially in the formulation of pharmaceuticals and specialty chemicals.
Propiedades
Número CAS |
109224-17-1 |
|---|---|
Fórmula molecular |
C24H50O12 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
3-[2,3,4,5,6-pentakis(3-hydroxypropoxy)hexoxy]propan-1-ol |
InChI |
InChI=1S/C24H50O12/c25-7-1-13-31-19-21(33-15-3-9-27)23(35-17-5-11-29)24(36-18-6-12-30)22(34-16-4-10-28)20-32-14-2-8-26/h21-30H,1-20H2 |
Clave InChI |
OJZGCEDLMNSDNY-UHFFFAOYSA-N |
SMILES canónico |
C(CO)COCC(C(C(C(COCCCO)OCCCO)OCCCO)OCCCO)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


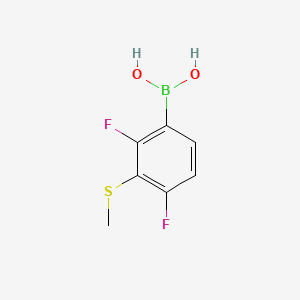
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
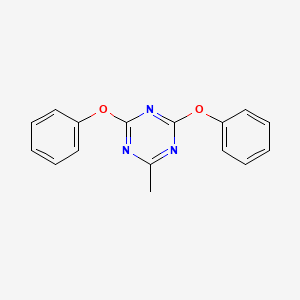
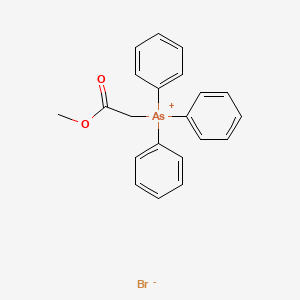
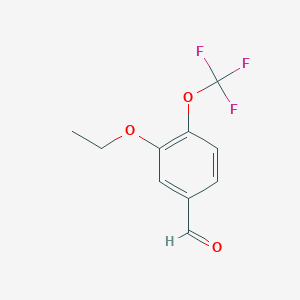
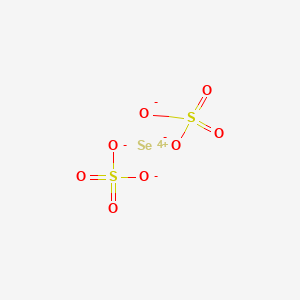
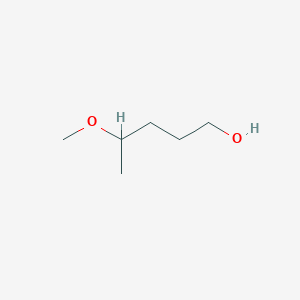
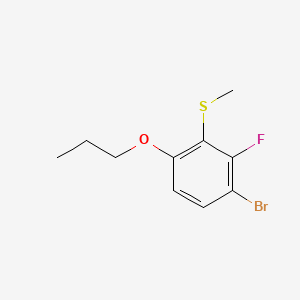
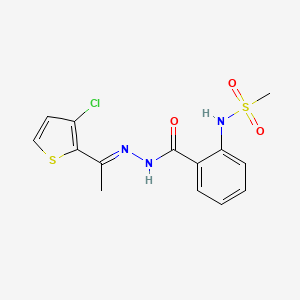
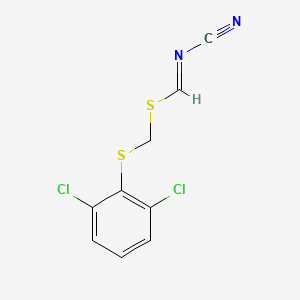
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
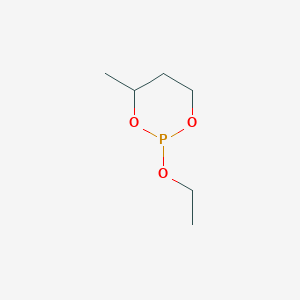
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
